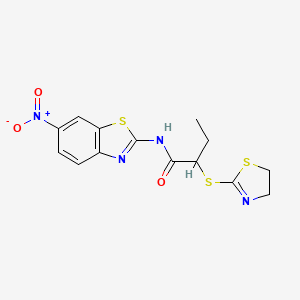
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-4-nitrobenzamide hydrochloride
Übersicht
Beschreibung
The compound is a derivative of 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone , which is an organic compound classified as a hydroxylamine . It has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone, a component of the compound, is available in the PubChem database . The molecular formula is C9H17NO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone, a component of the compound, include a molecular weight of 171.24 g/mol .Wissenschaftliche Forschungsanwendungen
Reductive Chemistry in Cytotoxicity Studies
A study on the novel bioreductive drug SN 23862, which shares structural similarities with nitroxides, demonstrated selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups. This research contributes to understanding how such compounds can be targeted for cancer therapy, particularly in exploiting hypoxic tumor environments (Palmer et al., 1995).
Alcohol Oxidation Mechanisms
Research on the oxidation of alcohols to aldehydes or ketones by nitroxyl radicals highlights the selective reactivity of these compounds. Modified electrodes with TEMPO (2,2,6,6-tetramethyl-piperidinyl-1-oxyl) facilitated the study of such reactions, offering insights into the potential industrial and synthetic applications of nitroxides (Kishioka et al., 1998).
Biomedical Applications of Nitroxides
The investigation into the stability of tetraethyl-substituted piperidine nitroxides against reduction by ascorbate or cytosolic extracts points to their use in electron paramagnetic resonance (EPR) and magnetic resonance imaging (MRI). Such compounds have enhanced stability towards reduction, making them valuable in biomedical imaging and oxidative stress measurement applications (Babic et al., 2020).
Quantification of Reactive Oxygen Species
A study utilizing hydroxylamine derivatives of nitroxides for the quantification of peroxynitrite, superoxide, and peroxyl radicals demonstrated the effectiveness of these compounds in detecting and measuring reactive oxygen species in chemical and biological systems. This has implications for research into oxidative stress and related pathologies (Dikalov et al., 1997).
Coordination Complexes in Chemical Synthesis
The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione to form mixtures of pyrimidine and piperidone derivatives, along with polymeric coordination complexes, illustrates the diverse chemical reactivity of nitroxide-related compounds. Such research aids in developing novel synthetic pathways and understanding the complex behaviors of these molecules (Klimova et al., 2013).
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.ClH/c1-15(2)9-12(10-16(3,4)19(15)23)17-14(20)11-5-7-13(8-6-11)18(21)22;/h5-8,12,23H,9-10H2,1-4H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBBQSZYIDEDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4057084.png)
![methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4057088.png)
![4-{butyryl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B4057094.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4057099.png)
![methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057110.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4057111.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 2-(propionylamino)benzoate](/img/structure/B4057114.png)

![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-(3,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4057127.png)
![N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4057135.png)


